- Syntheses of Heterocycle-2,3-Fused Indoline and Azaindoline DerivativesSynlett, 2021, 32(10), 1034-1038,
Cas no 90481-77-9 (3-Bromo-1-(p-toluenesulfonyl)indole)

90481-77-9 structure
Nome do Produto:3-Bromo-1-(p-toluenesulfonyl)indole
N.o CAS:90481-77-9
MF:C15H12BrNO2S
MW:350.230281829834
MDL:MFCD09260442
CID:798385
PubChem ID:11210274
3-Bromo-1-(p-toluenesulfonyl)indole Propriedades químicas e físicas
Nomes e Identificadores
-
- 3-Bromo-1-tosyl-1H-indole
- 1H-Indole,3-bromo-1-[(4-methylphenyl)sulfonyl]-
- 3-bromo-1-(4-methylphenyl)sulfonylindole
- 3-Bromo-1-(p-toluenesulfonyl)indole
- 1H-Indole,3-bromo-1-[(4-methylphenyl)sulfonyl]
- 3-bromo-1-(4-toluenesulfonyl)indole
- 3-bromo-1-(toluene-4-sulfonyl)-1H-indole
- 3-bromo-1-tosylindole
- 3-Bromo-N-(p-toluenesulfonyl)indole
- 3-bromo-N-tosylindole
- 3-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole (ACI)
- CS-M3673
- DTXSID40458900
- 3-BROMO-1-[(4-METHYLPHENYL)SULFONYL]-1H-INDOLE
- VQWIINXTMHBRDW-UHFFFAOYSA-N
- AKOS015835805
- DB-128244
- SCHEMBL517434
- AB49974
- 3-BROMO-1-(4-METHYLBENZENESULFONYL)INDOLE
- MFCD09260442
- BS-23046
- 90481-77-9
-
- MDL: MFCD09260442
- Inchi: 1S/C15H12BrNO2S/c1-11-6-8-12(9-7-11)20(18,19)17-10-14(16)13-4-2-3-5-15(13)17/h2-10H,1H3
- Chave InChI: VQWIINXTMHBRDW-UHFFFAOYSA-N
- SMILES: O=S(N1C2C(=CC=CC=2)C(Br)=C1)(C1C=CC(C)=CC=1)=O
Propriedades Computadas
- Massa Exacta: 348.97700
- Massa monoisotópica: 348.97721g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 20
- Contagem de Ligações Rotativas: 2
- Complexidade: 439
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 4.3
- Superfície polar topológica: 47.4Ų
Propriedades Experimentais
- Densidade: 1.51
- Ponto de ebulição: 502.8 °C at 760 mmHg
- Ponto de Flash: 257.9 °C
- PSA: 47.45000
- LogP: 5.03000
3-Bromo-1-(p-toluenesulfonyl)indole Informações de segurança
3-Bromo-1-(p-toluenesulfonyl)indole Dados aduaneiros
- CÓDIGO SH:2933990090
- Dados aduaneiros:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Bromo-1-(p-toluenesulfonyl)indole Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
TRC | B688463-100mg |
3-Bromo-1-(p-toluenesulfonyl)indole |
90481-77-9 | 100mg |
$ 64.00 | 2023-04-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062009-1g |
3-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole |
90481-77-9 | 98% | 1g |
¥244.00 | 2024-04-26 | |
Chemenu | CM147240-5g |
3-bromo-1-tosyl-1H-indole |
90481-77-9 | 95%+ | 5g |
$*** | 2023-03-31 | |
Chemenu | CM147240-100g |
3-bromo-1-tosyl-1H-indole |
90481-77-9 | 95%+ | 100g |
$*** | 2023-03-31 | |
Chemenu | CM147240-25g |
3-bromo-1-tosyl-1H-indole |
90481-77-9 | 95% | 25g |
$223 | 2021-08-05 | |
abcr | AB273212-1 g |
3-Bromo-1-(p-toluenesulfonyl)indole; 95% |
90481-77-9 | 1 g |
€76.00 | 2023-07-20 | ||
A2B Chem LLC | AB64366-100g |
3-Bromo-1-(p-toluenesulfonyl)indole |
90481-77-9 | 98% | 100g |
$662.00 | 2024-05-20 | |
abcr | AB273212-1g |
3-Bromo-1-(p-toluenesulfonyl)indole, 95%; . |
90481-77-9 | 95% | 1g |
€76.00 | 2025-02-18 | |
A2B Chem LLC | AB64366-5g |
3-Bromo-1-(p-toluenesulfonyl)indole |
90481-77-9 | 98% | 5g |
$86.00 | 2024-05-20 | |
Crysdot LLC | CD11020724-5g |
3-Bromo-1-tosyl-1H-indole |
90481-77-9 | 95+% | 5g |
$68 | 2024-07-19 |
3-Bromo-1-(p-toluenesulfonyl)indole Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: N-Bromosuccinimide Solvents: Trifluorotoluene ; 4 h, rt
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Tripotassium phosphate , Tetrabutylammonium tribromide Solvents: Acetonitrile ; 2 h, 100 °C
Referência
- Transition-metal-free decarboxylative bromination of aromatic carboxylic acidsChemical Science, 2018, 9(15), 3860-3865,
Método de produção 3
Condições de reacção
1.1 Reagents: Bromine Solvents: Dichloromethane ; 1 h, 0 °C
Referência
- Synthesis and biological evaluation of novel C-indolylxylosides as sodium-dependent glucose co-transporter 2 inhibitorsEuropean Journal of Medicinal Chemistry, 2012, 55, 32-38,
Método de produção 4
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 10 min, 0 °C
1.2 4 h, rt
1.3 Reagents: Water ; 0 °C
2.1 Reagents: Bromine Solvents: Dichloromethane ; 1 h, 0 °C
1.2 4 h, rt
1.3 Reagents: Water ; 0 °C
2.1 Reagents: Bromine Solvents: Dichloromethane ; 1 h, 0 °C
Referência
- Synthesis and biological evaluation of novel C-indolylxylosides as sodium-dependent glucose co-transporter 2 inhibitorsEuropean Journal of Medicinal Chemistry, 2012, 55, 32-38,
Método de produção 5
Condições de reacção
1.1 Reagents: Bromine Solvents: Dimethylformamide ; 0 °C; 30 min, 0 °C
1.2 Reagents: Sodium bicarbonate , Sodium bisulfite Solvents: Water ; 24 h, 0 °C
1.3 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Dichloromethane ; 0 °C; 4 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate , Sodium bisulfite Solvents: Water ; 24 h, 0 °C
1.3 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Dichloromethane ; 0 °C; 4 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; rt
Referência
- Total synthesis of carbazomycin G by a thermal ring expansion/self-redox reaction cascadeEuropean Journal of Organic Chemistry, 2014, 2014(17), 3715-3718,
Método de produção 6
Condições de reacção
1.1 Reagents: N-Bromosuccinimide Catalysts: N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[2-(diphenylphosphinothioyl)phenyl]thioure… Solvents: Dibromomethane , Chloroform-d ; 20 min, rt
1.2 Reagents: 2-Methyl-2-butene ; rt
1.2 Reagents: 2-Methyl-2-butene ; rt
Referência
- Total Synthesis of (+)-Hinckdentine A: Harnessing Noncovalent Interactions for Organocatalytic BrominationJACS Au, 2022, 2(4), 793-800,
Método de produção 7
Condições de reacção
1.1 Reagents: Dimethyl sulfoxide , Lithium bromide Solvents: Acetic acid ; 8 h, rt → 100 °C
Referência
- Hydrogen-Bond-Donor Solvents Enable Catalyst-Free (Radio)-Halogenation and Deuteration of OrganoboronsChemistry - A European Journal, 2021, 27(4), 1297-1300,
Método de produção 8
Condições de reacção
1.1 24 h, rt
Referência
- 2-Hydroxyindoline-3-triethylammonium Bromide: A Reagent for Formal C3-Electrophilic Reactions of IndolesOrganic Letters, 2017, 19(16), 4275-4278,
3-Bromo-1-(p-toluenesulfonyl)indole Raw materials
- Boc-NH-PEG1-OH
- 1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carboxylic acid
- Indole
- 1-(p-Toluenesulfonyl)indole
3-Bromo-1-(p-toluenesulfonyl)indole Preparation Products
3-Bromo-1-(p-toluenesulfonyl)indole Literatura Relacionada
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
5. Book reviews
90481-77-9 (3-Bromo-1-(p-toluenesulfonyl)indole) Produtos relacionados
- 83808-07-5(1H-Inden-1-ol, 4-bromo-2,3-dihydro-, (1R)-)
- 1422518-57-7(1H-Pyrrol-3-amine, 2-methyl-N-phenyl-5-(phenylmethyl)-)
- 2172582-19-1(1-(3-methoxy-2-methylpropyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbothioamide)
- 1261489-61-5(Ethyl 2-hydroxypyrazine-6-carboxylate)
- 1157205-43-0(1-(1-Benzofuran-3-yl)-2-(ethylsulfanyl)ethan-1-one)
- 2089665-57-4(Ethyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate)
- 887900-48-3(N-(4-acetamidophenyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide)
- 1300746-88-6(1-(2-PROPEN-1-YLOXY)-2-(TRIFLUOROMETHYL)-BENZENE)
- 2228523-46-2(tert-butyl N-3-(3-aminopropanoyl)oxolan-3-ylcarbamate)
- 1997102-17-6(tert-butyl N-(3-cyclopentyl-2-oxopropyl)carbamate)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:90481-77-9)3-Bromo-1-(p-toluenesulfonyl)indole

Pureza:99%
Quantidade:100g
Preço ($):609.0